molecular formula C10H11NO2 B8692553 3-Methoxy-5-methoxymethyl-benzonitrile

3-Methoxy-5-methoxymethyl-benzonitrile

Cat. No. B8692553
M. Wt: 177.20 g/mol
InChI Key: GIPVEODFQLOGDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-5-methoxymethyl-benzonitrile is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxy-5-methoxymethyl-benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-5-methoxymethyl-benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Methoxy-5-methoxymethyl-benzonitrile

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-methoxy-5-(methoxymethyl)benzonitrile

InChI

InChI=1S/C10H11NO2/c1-12-7-9-3-8(6-11)4-10(5-9)13-2/h3-5H,7H2,1-2H3

InChI Key

GIPVEODFQLOGDU-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=CC(=C1)OC)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-hydroxymethyl-5-methoxy-benzonitrile (261.1 mg, 1.6 mmol, example 33) in tetrahydrofuran (5 mL) cooled to 0° C. was added sodium hydride (43 mg, 1.68 mmol). The ice-bath was removed and the reaction mixture was stirred at room temperature for 15 min before methyl iodide (149 μL, 2.4 mmol) was added. The reaction mixture was stirred at room temperature for 3 h before being quenched with several drops of saturated ammonium chloride solution. The solvent was removed and the residue was taken up in diethyl ether. The organic layer was washed with brine and dried over anhydrous sodium sulfate. The solid was then filtered off, and the filtrate was concentrated in vacuo. Purification of the residue by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel) eluting with 12% ethyl acetate in hexanes yielded 3-methoxy-5-methoxymethyl-benzonitrile as a colorless oil (213 mg, 75%).
Quantity
261.1 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
43 mg
Type
reactant
Reaction Step Two
Quantity
149 μL
Type
reactant
Reaction Step Three

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